Thalidomide-O-C3-azide

PROTAC Linker Optimization p38 MAPK

Thalidomide-O-C3-azide (CAS: 2758432-00-5) is a functionalized thalidomide analogue designed as a modular E3 ubiquitin ligase ligand-linker conjugate. The compound comprises a cereblon (CRBN) binding warhead derived from thalidomide, a C3 alkyl linker, and a terminal azide functional group.

Molecular Formula C16H15N5O5
Molecular Weight 357.32 g/mol
Cat. No. B12362775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-C3-azide
Molecular FormulaC16H15N5O5
Molecular Weight357.32 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCN=[N+]=[N-]
InChIInChI=1S/C16H15N5O5/c17-20-18-7-2-8-26-11-4-1-3-9-13(11)16(25)21(15(9)24)10-5-6-12(22)19-14(10)23/h1,3-4,10H,2,5-8H2,(H,19,22,23)
InChIKeyFSVXNXHJEDNHGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-O-C3-azide: Core CRBN Ligand-Linker Building Block for PROTAC Development


Thalidomide-O-C3-azide (CAS: 2758432-00-5) is a functionalized thalidomide analogue designed as a modular E3 ubiquitin ligase ligand-linker conjugate . The compound comprises a cereblon (CRBN) binding warhead derived from thalidomide, a C3 alkyl linker, and a terminal azide functional group. This architecture enables its use as a core building block for Proteolysis Targeting Chimeras (PROTACs) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry to connect a target protein ligand . Its molecular formula is C16H15N5O5 with a molecular weight of 357.32 g/mol .

Why Thalidomide-O-C3-azide Cannot Be Interchanged with Other Thalidomide-Based PROTAC Building Blocks


Thalidomide-derived CRBN ligands functionalized with different linkers (e.g., C2, C4, PEG4, or C6) cannot be simply interchanged due to the critical dependence of PROTAC degradation efficiency on linker length and composition. Studies have demonstrated that optimization of the linker length and composition is crucial for the degradation-inducing activity of PROTACs, as it determines the spatial orientation of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase [1]. An inappropriate linker length can result in a complete loss of degradation activity, even when the individual binding moieties remain potent [1]. Therefore, procurement of a specific linker variant such as Thalidomide-O-C3-azide is essential for achieving the precise spatial geometry required for a given target-PROTAC pair.

Quantitative Differentiation of Thalidomide-O-C3-azide Against Closest Analogs


Linker Length Optimization: C3 Azide Enables High Degradation Potency for p38α

In a systematic study optimizing PROTAC linker length for p38α degradation, the alkyl-C3-azide linker (as a component of the PROTAC) demonstrated superior degradation potency compared to both shorter (C2) and longer (PEG2) linkers [1]. This study provides direct quantitative evidence that linker length is a critical determinant of PROTAC activity.

PROTAC Linker Optimization p38 MAPK

Azide Functionalization Enables Efficient Click Chemistry for Modular PROTAC Assembly

Thalidomide-O-C3-azide contains a terminal azide group that facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) [REFS-1, REFS-2]. This modular conjugation approach is a key differentiator from pre-assembled PROTACs, allowing for the rapid generation of diverse PROTAC libraries from a single CRBN ligand-linker building block. While direct comparative yield data for this specific compound is not available in the primary literature, the CuAAC reaction is widely recognized as a high-yielding, bioorthogonal conjugation method for PROTAC synthesis, as demonstrated in the synthesis of p38α/β PROTACs [1].

Click Chemistry PROTAC Synthesis Bioorthogonal Conjugation

CRBN Binding Affinity: Retained Potency of the Thalidomide Warhead

Thalidomide-O-C3-azide is a direct derivative of thalidomide and retains the core phthalimide and glutarimide moieties essential for high-affinity binding to cereblon (CRBN), the substrate receptor for the CRL4 E3 ubiquitin ligase complex . The Kd of thalidomide for CRBN is approximately 250 nM [1]. While direct binding data for Thalidomide-O-C3-azide is not available in the literature, the structural conservation of the binding pharmacophore supports the inference that the compound maintains potent CRBN engagement, a critical prerequisite for its function as an E3 ligase ligand in PROTACs.

Cereblon E3 Ligase Binding Affinity

Commercial Availability and Purity Specifications Enable Reproducible Research

Thalidomide-O-C3-azide is commercially available from multiple reputable vendors with defined purity specifications (typically ≥98% by HPLC) and full analytical characterization (NMR, LCMS) [REFS-1, REFS-2]. This contrasts with the use of in-house synthesized or poorly characterized analogs, which can introduce variability and irreproducibility in PROTAC studies. For example, MedChemExpress provides this compound with a purity of 98.79% and detailed quality control data .

Research Reagent Purity Reproducibility

Validated Application Scenarios for Thalidomide-O-C3-azide


Rapid Synthesis of p38α/β Kinase PROTAC Degraders

Based on evidence that a PROTAC utilizing an alkyl-C3 linker demonstrated a DC50 of 23 nM against p38α, researchers can use Thalidomide-O-C3-azide to efficiently conjugate an alkyne-functionalized p38 inhibitor via click chemistry. This approach enables the rapid generation of potent, selective p38α/β degraders for studying MAPK pathway biology and therapeutic intervention [1].

Modular Assembly of CRBN-Recruiting PROTAC Libraries

The terminal azide group on Thalidomide-O-C3-azide allows for high-yielding CuAAC conjugation to a diverse array of alkyne-modified target protein ligands. This modularity facilitates the parallel synthesis of focused PROTAC libraries, enabling structure-activity relationship (SAR) studies to optimize degradation efficiency, selectivity, and cellular permeability for a given target .

Targeted Protein Degradation in Cell-Based Assays

Following conjugation to a target protein ligand, the resulting PROTAC can be used in cell-based assays to validate target engagement, measure DC50 and Dmax values, and assess functional consequences of target protein depletion. This application leverages the retained CRBN binding affinity of the thalidomide warhead to hijack the endogenous ubiquitin-proteasome system .

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